molecular formula C20H16O4S2 B12842052 Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- CAS No. 39082-44-5

Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-

Cat. No.: B12842052
CAS No.: 39082-44-5
M. Wt: 384.5 g/mol
InChI Key: ORJVUEROUYGOLB-UHFFFAOYSA-N
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Description

Properties

CAS No.

39082-44-5

Molecular Formula

C20H16O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

2,2-bis(benzenesulfonyl)ethenylbenzene

InChI

InChI=1S/C20H16O4S2/c21-25(22,18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)26(23,24)19-14-8-3-9-15-19/h1-16H

InChI Key

ORJVUEROUYGOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethene-1,1-diyldisulfonyl)dibenzene typically involves the reaction of phenyl-substituted ethene with sulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for (2-phenylethene-1,1-diyldisulfonyl)dibenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethene-1,1-diyldisulfonyl)dibenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMSO or acetonitrile under controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted phenyl derivatives .

Scientific Research Applications

(2-Phenylethene-1,1-diyldisulfonyl)dibenzene has several scientific research applications, including:

    Chemistry: Used as an electrophilic reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-phenylethene-1,1-diyldisulfonyl)dibenzene involves its electrophilic nature, which allows it to react with nucleophiles. The sulfonyl groups enhance the electrophilicity of the ethene backbone, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-
  • CAS No.: 85540-20-1
  • Molecular Formula : C₂₂H₁₈O₄S₂
  • Molecular Weight : 410.5 g/mol
  • Key Features : Two benzene rings connected via a phenylethenylidene (vinylidene-phenyl) bridge, with sulfonyl (-SO₂-) groups at the 1,1' positions.

Synthesis and Reactivity :
This compound is synthesized via [3+2]-anionic electrocyclization using 2,3-bis(phenylsulfonyl)-1,3-butadiene as a precursor . The sulfonyl groups stabilize the intermediate during cyclization, enabling the formation of bicyclic frameworks. Its electron-deficient sulfonyl groups enhance reactivity in cycloaddition and nucleophilic substitution reactions.

Applications :
Primarily used in organic synthesis to construct strained bicyclic systems, such as bicyclo[3.3.0]octene derivatives, which are intermediates in pharmaceuticals and materials science .

Comparison with Structurally Similar Sulfonyl-Containing Compounds

Bis(4-nitrophenyl) sulfone

  • CAS No.: 127-63-9
  • Molecular Formula : C₁₂H₁₀N₂O₆S
  • Molecular Weight : 310.28 g/mol
  • Structure : Two 4-nitrophenyl groups connected via a sulfonyl bridge.
  • Key Differences :
    • Electron-Withdrawing Nitro Groups : The nitro substituents increase electrophilicity and thermal stability compared to the unsubstituted target compound.
    • Applications : Used as a high-temperature polymer additive and precursor in agrochemical synthesis .
  • Reference :

1,2-Bis(phenylsulfonyl)ethane

  • CAS No.: 599-94-0
  • Molecular Formula : C₁₄H₁₄O₄S₂
  • Molecular Weight : 326.4 g/mol
  • Structure : Ethane backbone with sulfonyl-linked benzene rings.
  • Key Differences :
    • Flexible Ethane Bridge : Enhances conformational flexibility, making it suitable for forming macrocyclic compounds.
    • Reactivity : Less steric hindrance compared to the rigid phenylethenylidene bridge in the target compound.
  • Reference :

Benzene, 1,1'-[2,4-hexadiyne-1,6-diylbis(sulfonyl)]bis[4-methyl-]

  • CAS No.: 36832-62-9
  • Molecular Formula : C₂₀H₁₈O₄S₂
  • Molecular Weight : 402.5 g/mol
  • Structure : Two 4-methylbenzene rings connected via a hexadiyne-sulfonyl bridge.
  • Methyl Substituents: Improve solubility in nonpolar solvents compared to the parent compound.
  • Reference :

Benzene, 1,1'-[(cyclohexylmethylene)bis(sulfonyl)]bis[4-methyl-]

  • CAS No.: 392296-42-3
  • Molecular Formula : C₂₇H₃₀O₄S₂
  • Molecular Weight : 498.6 g/mol
  • Structure : Cyclohexylmethylene spacer between sulfonyl-linked 4-methylbenzene rings.
  • Key Differences: Bulky Cyclohexyl Group: Increases steric hindrance, reducing reactivity but enhancing thermal stability. Applications: Potential use in high-performance polymers due to its rigid yet stable structure.
  • Reference :

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- 85540-20-1 C₂₂H₁₈O₄S₂ 410.5 Sulfonyl, phenylethenylidene Organic synthesis of bicyclic systems
Bis(4-nitrophenyl) sulfone 127-63-9 C₁₂H₁₀N₂O₆S 310.28 Sulfonyl, nitro Polymer additive, agrochemicals
1,2-Bis(phenylsulfonyl)ethane 599-94-0 C₁₄H₁₄O₄S₂ 326.4 Sulfonyl, ethane Macrocyclic compound synthesis
Benzene, 1,1'-[2,4-hexadiyne-diylbis(sulfonyl)]bis[4-methyl-] 36832-62-9 C₂₀H₁₈O₄S₂ 402.5 Sulfonyl, diyne, methyl Materials science
Benzene, 1,1'-[(cyclohexylmethylene)bis(sulfonyl)]bis[4-methyl-] 392296-42-3 C₂₇H₃₀O₄S₂ 498.6 Sulfonyl, cyclohexyl, methyl High-temperature polymers

Key Research Findings

  • Electronic Effects : Sulfonyl groups in all compounds act as electron-withdrawing moieties, but substituents like nitro (in bis(4-nitrophenyl) sulfone) further enhance electrophilicity, altering reaction pathways .
  • Steric Influence : Bulky groups (e.g., cyclohexyl in ) reduce reactivity but improve thermal stability, making them suitable for industrial applications.
  • Structural Flexibility : Ethane and hexadiyne bridges offer varying degrees of conformational freedom, impacting their utility in synthesizing macrocycles or rigid frameworks .

Biological Activity

Overview

Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- is a sulfonyl compound with potential biological activities. Its unique structure allows for various interactions with biological macromolecules, which can lead to significant pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16O4S2
  • Molecular Weight : 368.45 g/mol
  • IUPAC Name : Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-
  • Structural Characteristics : The compound features two sulfonyl groups attached to a phenylethenylidene linkage, which contributes to its reactivity and biological interactions.

The biological activity of Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Nucleic Acid Interaction : It can bind to nucleic acids, potentially disrupting DNA/RNA synthesis and function.
  • Cell Signaling Modulation : The sulfonyl groups may influence cell signaling pathways, affecting cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : Research has shown that Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- exhibits cytotoxic effects against various cancer cell lines. For instance, it has been found to induce apoptosis in breast cancer cells by activating caspase pathways.
  • Mechanism : The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Preliminary tests indicate potential antifungal activity against Candida species.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers.

Concentration (µM)% Cell ViabilityApoptosis Markers
0100Low
1075Moderate
5040High

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of the compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

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